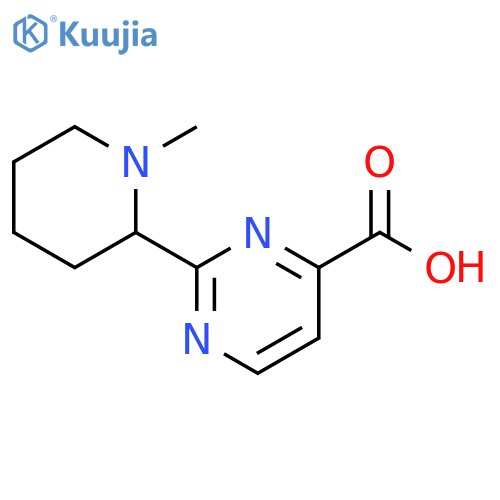

Cas no 2137693-47-9 (4-Pyrimidinecarboxylic acid, 2-(1-methyl-2-piperidinyl)-)

4-Pyrimidinecarboxylic acid, 2-(1-methyl-2-piperidinyl)- 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinecarboxylic acid, 2-(1-methyl-2-piperidinyl)-

-

- インチ: 1S/C11H15N3O2/c1-14-7-3-2-4-9(14)10-12-6-5-8(13-10)11(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16)

- InChIKey: JUPURNFQAOXPDF-UHFFFAOYSA-N

- ほほえんだ: C1(C2CCCCN2C)=NC=CC(C(O)=O)=N1

4-Pyrimidinecarboxylic acid, 2-(1-methyl-2-piperidinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-686548-0.05g |

2-(1-methylpiperidin-2-yl)pyrimidine-4-carboxylic acid |

2137693-47-9 | 0.05g |

$924.0 | 2023-03-10 | ||

| Enamine | EN300-686548-0.1g |

2-(1-methylpiperidin-2-yl)pyrimidine-4-carboxylic acid |

2137693-47-9 | 0.1g |

$968.0 | 2023-03-10 | ||

| Enamine | EN300-686548-5.0g |

2-(1-methylpiperidin-2-yl)pyrimidine-4-carboxylic acid |

2137693-47-9 | 5.0g |

$3189.0 | 2023-03-10 | ||

| Enamine | EN300-686548-1.0g |

2-(1-methylpiperidin-2-yl)pyrimidine-4-carboxylic acid |

2137693-47-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-686548-0.5g |

2-(1-methylpiperidin-2-yl)pyrimidine-4-carboxylic acid |

2137693-47-9 | 0.5g |

$1056.0 | 2023-03-10 | ||

| Enamine | EN300-686548-10.0g |

2-(1-methylpiperidin-2-yl)pyrimidine-4-carboxylic acid |

2137693-47-9 | 10.0g |

$4729.0 | 2023-03-10 | ||

| Enamine | EN300-686548-2.5g |

2-(1-methylpiperidin-2-yl)pyrimidine-4-carboxylic acid |

2137693-47-9 | 2.5g |

$2155.0 | 2023-03-10 | ||

| Enamine | EN300-686548-0.25g |

2-(1-methylpiperidin-2-yl)pyrimidine-4-carboxylic acid |

2137693-47-9 | 0.25g |

$1012.0 | 2023-03-10 |

4-Pyrimidinecarboxylic acid, 2-(1-methyl-2-piperidinyl)- 関連文献

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

4-Pyrimidinecarboxylic acid, 2-(1-methyl-2-piperidinyl)-に関する追加情報

Recent Advances in the Study of 4-Pyrimidinecarboxylic acid, 2-(1-methyl-2-piperidinyl)- (CAS: 2137693-47-9)

4-Pyrimidinecarboxylic acid, 2-(1-methyl-2-piperidinyl)- (CAS: 2137693-47-9) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

A study published in the Journal of Medicinal Chemistry (2023) highlighted the compound's utility in the design of selective kinase inhibitors. The research team utilized 4-Pyrimidinecarboxylic acid, 2-(1-methyl-2-piperidinyl)- as a scaffold to develop inhibitors targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. The study demonstrated that modifications to the pyrimidine core and the piperidinyl side chain significantly influenced the compound's binding affinity and selectivity, paving the way for the development of next-generation anticancer drugs.

In another recent investigation, researchers focused on the compound's potential as a modulator of inflammatory responses. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 4-Pyrimidinecarboxylic acid, 2-(1-methyl-2-piperidinyl)- exhibited potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway. The findings suggest that this compound could serve as a promising lead for the development of new anti-inflammatory therapeutics.

Additionally, advancements in synthetic methodologies have been reported, enabling more efficient and scalable production of 4-Pyrimidinecarboxylic acid, 2-(1-methyl-2-piperidinyl)-. A 2023 paper in Organic Process Research & Development detailed a novel catalytic process that improves yield and reduces waste, addressing previous challenges in large-scale synthesis. This development is particularly significant for industrial applications, where cost-effective and sustainable production methods are critical.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 4-Pyrimidinecarboxylic acid, 2-(1-methyl-2-piperidinyl)- derivatives. Future research directions may include structure-activity relationship (SAR) studies to further refine the compound's efficacy and safety profiles, as well as preclinical evaluations to assess its therapeutic potential in vivo.

In conclusion, 4-Pyrimidinecarboxylic acid, 2-(1-methyl-2-piperidinyl)- (CAS: 2137693-47-9) represents a versatile and valuable scaffold in medicinal chemistry. Its applications in kinase inhibition and inflammation modulation highlight its broad therapeutic potential, while recent synthetic advancements underscore its feasibility for industrial-scale production. Continued research in this area is expected to yield innovative drug candidates with significant clinical impact.

2137693-47-9 (4-Pyrimidinecarboxylic acid, 2-(1-methyl-2-piperidinyl)-) 関連製品

- 1806676-37-8(4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid)

- 2489456-32-6(2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 1207048-63-2(ethyl {1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylcarbamoyl}formate)

- 2090236-73-8(1,2,4-Thiadiazole, 5-(chloromethyl)-3-cyclopentyl-)

- 905665-72-7(N-(2-chlorophenyl)methyl-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide)

- 2097873-35-1(2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide)

- 1806315-22-9(3-Bromo-1-(3,5-diethoxyphenyl)propan-2-one)

- 38869-19-1(Lithium;pentanoate)

- 2137879-40-2(tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylate)

- 1604453-74-8(methyl (3R)-3-amino-3-(oxan-4-yl)propanoate)